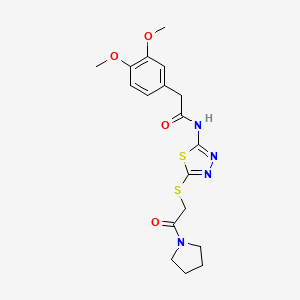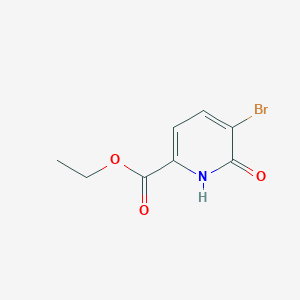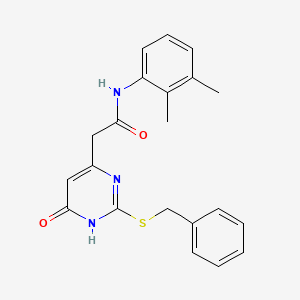
tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate” is a chemical compound that contains a tert-butyl group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of compounds containing a tert-butyl group often involves the use of chiral sulfinamides, which are known as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . Additionally, tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .科学的研究の応用
Chiral Sulfinamides in Asymmetric N-Heterocycle Synthesis
Chiral sulfinamides, prominently tert-butanesulfinamide, are significant chiral auxiliaries in the stereoselective synthesis of amines and derivatives. They facilitate asymmetric synthesis of various N-heterocycles, crucial in natural products and therapeutic compounds. This synthesis pathway is pivotal for constructing piperidines, pyrrolidines, azetidines, and their fused forms, employing sulfinimines as intermediates (Philip et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated nitrogen heterocycle, is widely used in medicinal chemistry for drug discovery. Its significance is due to efficient pharmacophore space exploration, contribution to stereochemistry, and 3D structure due to non-planarity. Bioactive molecules with this scaffold exhibit target selectivity, and modifications of the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, offer a variety of biological profiles. The review highlights synthetic strategies and the influence of steric factors on biological activity, emphasizing the role of different stereoisomers and substituent orientations (Giovanna Li Petri et al., 2021).
Neo Fatty Acids and Neo Alkanes in Chemistry
Neo fatty acids, neo alkanes, and their derivatives, found in various natural sources, exhibit diverse biological activities. These natural metabolites, alongside synthetic bioactive compounds containing tertiary butyl groups, show promising prospects as antioxidants and in combating cancer, microbes, and bacteria. Their applications extend to the cosmetic, agronomic, and pharmaceutical industries. This review marks the first to consider naturally occurring neo fatty acids, neo alkanes, and metabolites containing tertiary butyl units (Dembitsky, 2006).
Proline and Pyrroline-5-Carboxylate in Plant Defense
Pyrroline-5-carboxylate (P5C), involved in proline biosynthesis and catabolism, is crucial in plant defense against pathogens and abiotic stress. The review discusses P5C's role in resistance and non-host resistance against pathogens, with insights into the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. The differential role of proline-P5C metabolism during pathogen infection is highlighted, providing insights into the regulation of P5C levels in plant cells, particularly in mitochondria (Qamar et al., 2015).
将来の方向性
The tert-butyl group, a component of “tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate”, has potential applications in biocatalytic processes . Furthermore, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines could offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .
特性
IUPAC Name |
tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10(14)6-4-8-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMARJCJANVNDAM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)


